molecular formula C13H20ClNO B2413205 7-amino-1-phenylheptan-1-onehydrochloride CAS No. 2248386-31-2

7-amino-1-phenylheptan-1-onehydrochloride

Cat. No.: B2413205
CAS No.: 2248386-31-2
M. Wt: 241.76
InChI Key: CIDYAWAKYMDUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1-phenylheptan-1-onehydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research settings, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1-phenylheptan-1-onehydrochloride typically involves the reaction of 1-phenylheptan-1-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group at the 7th position of the heptanone chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: This compound can be reduced to form various amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

7-Amino-1-phenylheptan-1-onehydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-amino-1-phenylheptan-1-onehydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can also act as a precursor in the synthesis of other bioactive molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • 7-Amino-1-phenylheptan-1-one
  • 7-Amino-1-phenylheptan-1-onehydrobromide
  • 7-Amino-1-phenylheptan-1-onehydroiodide

Comparison: 7-Amino-1-phenylheptan-1-onehydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the hydrochloride group can also affect its stability and interaction with other molecules, making it particularly useful in certain research and industrial applications.

Properties

IUPAC Name

7-amino-1-phenylheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDYAWAKYMDUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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